molecular formula C12H11F3O3 B1468291 2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone CAS No. 1263365-65-6

2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone

Cat. No. B1468291
CAS RN: 1263365-65-6
M. Wt: 260.21 g/mol
InChI Key: SOXWVBAILFYSRJ-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone, also known as DTPE, is an organic compound with a wide range of applications in scientific research. DTPE has been used as a catalyst for synthesis of various organic compounds, as a reagent for various reactions, and as a ligand for coordination reactions. It has also been used in the synthesis of a range of pharmaceuticals and nanomaterials, and in the study of biochemical and physiological processes.

Scientific Research Applications

  • Synthesis of Monoprotected 1,4-Diketones

    Photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes, including compounds similar to the one , has been used to yield monoprotected 1,4-diketones. This method is particularly effective with cyclic enones, offering an alternative for the synthesis of 1,4-diketones via radicals (Mosca, Fagnoni, Mella, & Albini, 2001).

  • Production of N-(Alkyl)-3-(2-Methyl-1,3-Dioxolan-2-yl)benzenamines

    The reaction of related 1,3-dioxolanes with lithium amides resulted in moderate yields of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, indicating potential in the synthesis of specialized organic compounds (Albright & Lieberman, 1994).

  • Polymer Synthesis and Degradation

    The polymerization and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], derived from similar dioxolanes, have been explored. This research provides insights into the behavior of these polymers under various conditions, which is crucial for applications in materials science (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

  • Formation of Vic-Dioxime Complexes

    Compounds including 1,3-dioxolane structures have been used to synthesize vic-dioxime complexes. These complexes form with various metals, showing potential in coordination chemistry (Canpolat & Kaya, 2005).

  • Fungicidal Applications

    Derivatives of 1,3-dioxolanes have been synthesized and exhibited moderate to excellent fungicidal activity. This indicates potential use in agricultural or pharmaceutical applications (Mao, Song, & Shi, 2013).

  • O-Alkylation and O-Acylation Reactions

    Studies on the reactivity of 1,3-dioxolanes in O-alkylation and O-acylation reactions contribute to understanding their chemical properties and potential applications in organic synthesis (Raskil’dina, Borisova, & Zlotskii, 2018).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)9-3-1-2-8(6-9)10(16)7-11-17-4-5-18-11/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXWVBAILFYSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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